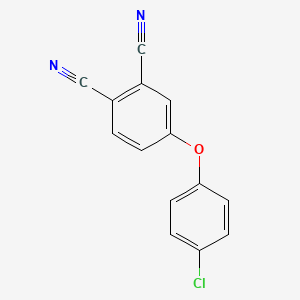

4-(4-Chloro-phenoxy)-phthalonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

182417-09-0 |

|---|---|

分子式 |

C14H7ClN2O |

分子量 |

254.67 g/mol |

IUPAC 名称 |

4-(4-chlorophenoxy)benzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C14H7ClN2O/c15-12-2-5-13(6-3-12)18-14-4-1-10(8-16)11(7-14)9-17/h1-7H |

InChI 键 |

XNIZTIUZSWYUKC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)C#N)C#N)Cl |

产品来源 |

United States |

The Significance of Phthalonitrile Derivatives in Contemporary Chemical Science

Phthalonitriles are a class of organic compounds characterized by a benzene (B151609) ring with two adjacent cyano (-C≡N) groups. solubilityofthings.comwikipedia.org These precursors are fundamental to the synthesis of phthalocyanines, which are large, aromatic macrocyclic compounds with a wide range of applications due to their intense color and exceptional stability. solubilityofthings.comwikipedia.orgchemcess.com Phthalonitrile (B49051) derivatives, which are phthalonitriles with various functional groups attached, are crucial in contemporary chemical science for several reasons.

The introduction of different substituents onto the phthalonitrile backbone allows for the fine-tuning of the resulting phthalocyanine's properties. This has led to their use in a variety of advanced materials and technologies, including:

High-Performance Polymers: Phthalonitriles are monomers for thermosetting polymers with exceptional thermal and oxidative stability. iucr.orgtaylorandfrancis.com These high-performance resins are valuable in aerospace and other demanding industries. researchgate.net

Pigments and Dyes: Phthalocyanines derived from phthalonitriles are used extensively as robust pigments in inks, coatings, and plastics. wikipedia.orgchemcess.com

Sensors and Electrochromic Devices: The interesting electrochemical properties of phthalonitriles make them suitable for the development of chemical sensors and devices that change color in response to an electric current. solubilityofthings.com

Photodynamic Therapy: Certain phthalocyanine (B1677752) derivatives exhibit photosensitizing properties, making them promising agents in photodynamic therapy for the treatment of cancer and other diseases. nih.gov

Catalysis: The versatile structure of phthalocyanines allows them to act as catalysts in various chemical reactions. iucr.org

The ability to modify the periphery of the phthalonitrile molecule with different functional groups is a key driver of research in this area, enabling the creation of materials with tailored electronic, optical, and physical properties. researchgate.net

The Specific Context of Substituted Phenoxy Phthalonitriles Within Phthalonitrile Chemistry

Within the broader family of phthalonitrile (B49051) derivatives, substituted phenoxy-phthalonitriles represent a particularly important and widely studied subclass. In these compounds, a phenoxy group (-O-C₆H₅) is attached to the phthalonitrile core, and this phenoxy group itself can bear various substituents.

The presence of the ether linkage and the additional aromatic ring introduces several key features:

Enhanced Solubility: The phenoxy group can improve the solubility of the phthalonitrile monomer and the resulting phthalocyanine (B1677752) in organic solvents, which is a significant advantage for processing and purification. nih.gov

Modified Reactivity and Curing Behavior: The nature and position of the substituents on the phenoxy ring can influence the curing temperature and reaction kinetics of phthalonitrile resins. zenodo.org For instance, the presence of hydroxyl or amine groups can trigger the curing reaction. zenodo.org

Influence on Electronic Properties: Substituents on the phenoxy ring can alter the electronic properties of the phthalocyanine macrocycle, affecting its absorption spectrum and other photophysical characteristics. researchgate.net

Research into substituted phenoxy-phthalonitriles focuses on understanding how different substituents on the phenoxy ring impact the synthesis, structure, and properties of both the phthalonitrile precursors and the final phthalocyanine products.

Scope and Core Academic Research Focus on 4 4 Chloro Phenoxy Phthalonitrile

Established Synthetic Pathways via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution stands as the most common and efficient method for preparing phenoxy-substituted phthalonitriles. semanticscholar.org The reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the context of this compound synthesis, this typically involves the reaction of a substituted phthalonitrile (B49051) precursor with a phenolic reactant in the presence of a base.

A key strategy for the synthesis of this compound involves the use of a phthalonitrile precursor bearing a suitable leaving group at the 4-position. 4-Nitrophthalonitrile is a widely used and effective precursor for this purpose. nih.gov The nitro group (–NO₂) is an excellent leaving group in SNAr reactions because of its strong electron-withdrawing nature, which activates the aromatic ring towards nucleophilic attack. libretexts.orgnih.gov

The reaction proceeds by displacing the nitro group with the 4-chlorophenoxide ion. The two cyano groups on the phthalonitrile ring play a crucial role in stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. libretexts.org Similarly, precursors like 4-bromo-5-nitrophthalonitrile have been used to synthesize related disubstituted phthalonitriles, where both the bromine atom and the nitro group are replaced by phenoxy groups in a step-wise or one-pot reaction, demonstrating the high reactivity of such precursors. researchgate.net

The general reaction scheme using 4-nitrophthalonitrile is as follows:

> General reaction for the synthesis of this compound from 4-nitrophthalonitrile and 4-chlorophenol.

Research has demonstrated this reaction under various conditions, as summarized in the table below.

| Precursor | Reagent | Base | Solvent | Conditions | Yield | Reference |

| 4-Nitrophthalonitrile | Phenol | NaH | THF | Reflux, 8h | 86.4% | chemicalbook.com |

| 4-Nitrophthalonitrile | Pyranine (POH) | - | Basic Medium | - | - | nih.gov |

| 4-Bromo-5-nitrophthalonitrile | 4-(1-Methyl-1-phenylethyl)phenol | K₂CO₃ | aq. DMF | 80-90°C, 8h | - | researchgate.net |

| This table presents data for the synthesis of phenoxy-phthalonitriles via nucleophilic aromatic substitution, illustrating typical reaction conditions. Note that the yield for the direct synthesis of this compound may vary. |

The nucleophile in this synthesis is the 4-chlorophenoxide anion, which is generated in situ from 4-chlorophenol by a suitable base. researchgate.net The choice of base and solvent is critical for the success of the reaction. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically employed. researchgate.netchemicalbook.com

The base deprotonates the hydroxyl group of 4-chlorophenol to form the more nucleophilic phenoxide ion. This anion then attacks the electron-deficient carbon atom of the phthalonitrile ring that bears the leaving group (e.g., the nitro group). The reaction is a classic example of a bimolecular SNAr coupling, forming a new carbon-oxygen ether linkage. researchgate.netgoogle.com

Alternative Synthetic Approaches and Reaction Condition Optimization

While SNAr is the dominant pathway, research into alternative methods and the optimization of existing conditions is ongoing. One area of investigation is the development of phthalonitrile monomers that possess self-promoting cure behaviors. researchgate.net This can be achieved by incorporating active hydrogen-containing functional groups (such as amino or hydroxyl groups) into the phthalonitrile monomer structure. researchgate.netmdpi.com These groups can facilitate the curing process without the need for external catalysts. mdpi.com

Optimization of the standard SNAr reaction conditions is crucial for maximizing yield and purity. Key parameters include:

Base: Stronger bases like NaH can lead to faster reaction rates compared to weaker bases like K₂CO₃, but may also increase the risk of side reactions. chemicalbook.com

Solvent: Polar aprotic solvents like DMF, DMSO, and THF are preferred as they effectively solvate the cation of the base, leaving a more reactive "naked" anion nucleophile.

Temperature and Reaction Time: These parameters are often interdependent. For instance, in the synthesis of a related compound from 4-bromo-5-nitrophthalonitrile, a reaction time of 8 hours at 80-90°C was required for complete substitution, whereas a shorter time of 4 hours resulted in only partial reaction. researchgate.net

Mechanistic Insights into this compound Formation

The formation of this compound via the reaction of 4-nitrophthalonitrile with 4-chlorophenol proceeds through a well-established two-step SNAr mechanism. masterorganicchemistry.comnih.gov

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the 4-chlorophenoxide ion on the C4 carbon of the 4-nitrophthalonitrile ring. This carbon is highly electrophilic due to the strong electron-withdrawing effects of the attached nitro group and the two cyano groups at the C1 and C2 positions. This addition step breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group and the nitrogen atoms of the cyano groups. This stabilization is what makes the reaction feasible. libretexts.org

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the leaving group, which in this case is the nitrite (B80452) ion (NO₂⁻). nih.gov This step is typically fast and irreversible, driving the reaction to completion. The final product is the stable ether, this compound.

The presence of the byproduct nitrite can be used as an indicator to monitor the progress of the reaction. nih.gov The entire process is a substitution reaction where the phenoxide ion replaces the nitro group on the aromatic ring, a hallmark of nucleophilic aromatic substitution chemistry. masterorganicchemistry.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its constitution by mapping the chemical environments of the hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum is expected to show signals exclusively in the aromatic region. The protons on the phthalonitrile ring and the 4-chlorophenoxy group will appear as distinct multiplets, with their specific chemical shifts and coupling patterns determined by their positions relative to the electron-withdrawing nitrile groups, the ether linkage, and the chlorine atom. Based on related structures, the aromatic protons are anticipated to resonate between δ 7.0 and 8.0 ppm. researchgate.netrsc.org

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. It will display unique signals for each carbon atom in the molecule. Key resonances include those for the two nitrile carbons (C≡N), which typically appear in the range of δ 115-120 ppm. researchgate.net The carbons of the aromatic rings will resonate between approximately δ 110 and 160 ppm. The carbon atom attached to the ether oxygen and the carbon attached to the chlorine will have characteristic chemical shifts influenced by the electronegativity of these atoms.

A summary of expected NMR data is presented below.

| Nucleus | Expected Chemical Shift (δ, ppm) | Description |

| ¹H | 7.0 - 8.0 | Aromatic protons (phthalonitrile and chlorophenoxy rings) |

| ¹³C | 115 - 120 | Nitrile carbons (-C≡N) |

| ¹³C | 110 - 165 | Aromatic carbons (C-O, C-Cl, C-H, C-C) |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is characterized by several key absorption bands:

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected around 2230 cm⁻¹, which is highly characteristic of the nitrile functional group. mdpi.com

Aryl-Ether (C-O-C) Stretch: Asymmetric and symmetric stretching vibrations of the aryl ether linkage typically appear in the region of 1250-1180 cm⁻¹ and 1050-1000 cm⁻¹, respectively.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the two aromatic rings.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹ are indicative of the C-H stretching vibrations on the aromatic rings.

Ar-Cl Stretch: A band in the lower frequency region, typically around 1090 cm⁻¹, can be attributed to the stretching vibration of the carbon-chlorine bond.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Source |

| Nitrile (-C≡N) | Stretch | ~2230 | mdpi.com |

| Aryl Ether (Ar-O-Ar) | Asymmetric Stretch | 1250 - 1180 | |

| Aromatic C=C | Stretch | 1600 - 1450 | researchgate.net |

| Aromatic C-H | Stretch | >3000 | researchgate.net |

| Aryl Halide (Ar-Cl) | Stretch | ~1090 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For compounds with extensive conjugation like this compound, UV-Vis spectra are particularly informative.

The spectrum is expected to show strong absorptions in the ultraviolet region, arising from π→π* transitions within the aromatic rings and the nitrile groups. Phthalonitrile derivatives typically exhibit intense absorption bands, often referred to as B-bands, in the 250-350 nm range. researchgate.net The presence of the chlorophenoxy substituent may cause a slight shift in the absorption maxima (λmax) compared to unsubstituted phthalonitrile. Studies on similar molecules like 4-phenoxyphthalonitrile (B133320) have utilized Time-Dependent Density Functional Theory (TD-DFT) to investigate and predict these electronic transitions. researchgate.net

| Transition Type | Expected Absorption Region (λmax) |

| π→π* (B-band) | 250 - 350 nm |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The exact molecular weight of this compound (C₁₄H₇ClN₂O) is 254.0247 g/mol .

In a typical mass spectrum, a prominent molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would be observed at an m/z corresponding to the molecular weight. researchgate.net A key feature would be the isotopic pattern for the chlorine atom, with two peaks in an approximate 3:1 ratio of intensity for the ³⁵Cl ([M]⁺) and ³⁷Cl ([M+2]⁺) isotopes, respectively.

Common fragmentation pathways would likely involve the cleavage of the ether bond, leading to characteristic fragment ions.

| Analysis | Expected Observation | Source |

| Molecular Ion | m/z ≈ 254 (for ³⁵Cl) and 256 (for ³⁷Cl) | researchgate.net |

| Isotopic Pattern | [M]⁺ : [M+2]⁺ ratio of approximately 3:1 | |

| Key Fragmentation | Cleavage of the ether (C-O) bond | researchgate.net |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not detailed in the provided results, analysis of closely related compounds, such as 4-(methoxyphenoxy)phthalonitriles and a Schiff base derivative containing the 4-chlorophenyl group, provides significant insight into the expected molecular architecture. nih.govnih.gov

The molecule will have a specific conformation defined by the dihedral angle between the plane of the phthalonitrile ring and the plane of the 4-chlorophenoxy ring. In a related structure, this angle is approximately 65°. nih.gov The crystal packing is expected to be influenced by intermolecular interactions such as C-H···N contacts and π–π stacking between the aromatic rings of adjacent molecules, which organize the molecules into a three-dimensional network. nih.gov

| Structural Parameter | Expected Value (based on analogs) | Source |

| Crystal System | Triclinic or Monoclinic | nih.govnih.gov |

| Dihedral Angle | ~50-70° (between the two aromatic rings) | nih.gov |

| Key Interactions | C-H···N contacts, π–π stacking | nih.gov |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized chemical compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A suitable mobile phase would be a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane).

Column Chromatography: For purification on a larger scale, column chromatography using silica (B1680970) gel as the stationary phase is standard. The compound is eluted with a solvent system optimized by TLC to separate the desired product from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purity assessment of the compound. A reversed-phase C18 column is commonly employed for compounds with aromatic character. researchgate.netresearchgate.net The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, and detection would be performed using a UV detector set to one of the compound's absorption maxima. researchgate.net

| Technique | Purpose | Typical Conditions |

| TLC | Reaction monitoring, solvent screening | Silica gel plate; Hexane/Ethyl Acetate eluent |

| Column Chromatography | Purification | Silica gel stationary phase; Gradient elution |

| HPLC | Purity assessment, analysis | Reversed-phase C18 column; Acetonitrile/Water mobile phase; UV detection |

Theoretical and Computational Investigations of 4 4 Chloro Phenoxy Phthalonitrile

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting the molecular geometry and electronic properties of compounds like 4-(4-chloro-phenoxy)-phthalonitrile.

DFT calculations would be employed to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. These calculations solve for the electron density that minimizes the total energy of the molecule. From the optimized geometry, key structural parameters can be extracted. For this compound, this would include the bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, DFT would predict the C-Cl, C-O, C≡N, and various C-C bond lengths, as well as the angles within the phenyl and phthalonitrile (B49051) rings and the crucial dihedral angles describing the rotation around the ether linkage (C-O-C).

Studies on analogous compounds, such as 4-(4-tritylphenoxy)phthalonitrile, have utilized DFT methods with various functionals (like B3LYP, PBE, CAM-B3LYP) to determine geometric structure and electronic characteristics. nih.gov For this compound, similar calculations would reveal how the electron-withdrawing nature of the chlorine atom and the nitrile groups influences the geometry of the phenoxy and phthalonitrile rings. The electronic structure analysis would yield information on the distribution of electron density, dipole moment, and atomic charges, providing insight into the molecule's polarity and reactivity. cyberleninka.ruscispace.com

Table 1: Key Geometric Parameters Investigated by DFT for this compound

| Parameter Type | Specific Measurement | Significance |

| Bond Lengths | C-Cl, C-O, C≡N, C-C (aromatic) | Determines connectivity and bond strength. |

| Bond Angles | C-O-C, Angles within aromatic rings | Defines the fundamental shape and strain. |

| Dihedral Angles | Rotation around the C(phenyl)-O bond, Rotation around the O-C(phenoxy) bond | Determines the overall 3D conformation and steric hindrance. |

Conformational Analysis and Energy Minima Identification

The this compound molecule possesses rotational freedom, primarily around the ether linkage connecting the two aromatic rings. This allows for the existence of different spatial arrangements, or conformers. Conformational analysis is the study of the energies of these different conformers to identify the most stable, low-energy structures (energy minima).

Computational chemists would perform a conformational search by systematically rotating the key dihedral angles and calculating the total energy for each resulting geometry using DFT. The results are typically visualized on a potential energy surface (PES), where the low points correspond to stable conformers and the high points (saddle points) represent the transition states between them. nih.gov

For a related molecule, 4-(4-tritylphenoxy)phthalonitrile, DFT calculations identified four distinct stable conformers with energy differences of less than 1 kcal/mol, indicating that multiple conformations could coexist. nih.govnih.gov A similar analysis for this compound would identify its stable conformers and the energy barriers for interconversion. This information is crucial because the physical, spectroscopic, and chemical properties of the compound can be an average of the properties of the different conformers present.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. scispace.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity.

For this compound, DFT calculations would be used to determine the energies and shapes of the HOMO and LUMO.

HOMO: Represents the ability to donate electrons. The regions of the molecule where the HOMO is concentrated are the most likely sites for electrophilic attack.

LUMO: Represents the ability to accept electrons. The regions where the LUMO is concentrated are the most likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that relates to the molecule's kinetic stability and electronic excitability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. In studies of similar phthalonitrile derivatives, FMO analysis has been used to understand charge transfer within the molecule. researchgate.netmjcce.org.mk For this compound, the analysis would likely show the HOMO distributed across the electron-rich phenoxy ring, while the LUMO would be concentrated on the electron-deficient phthalonitrile ring due to the electron-withdrawing nitrile groups.

Table 2: Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Symbol | Significance for Reactivity |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and kinetic stability. |

Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Spectra)

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data.

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By analyzing the normal modes of vibration, each calculated frequency can be assigned to a specific motion of the atoms, such as C-H stretching, C≡N stretching, or ring deformations. cyberleninka.ru For this compound, this would allow for a detailed assignment of its experimental IR and Raman spectra, confirming its structure. Studies on similar molecules have shown good agreement between calculated and experimental vibrational spectra after applying a scaling factor to the computed frequencies to account for approximations in the theory. nih.govresearchgate.net

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-visible absorption spectrum. researchgate.net This provides insight into how the molecule absorbs light and which electronic transitions are responsible for the observed absorption bands. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) corresponding to transitions like π → π* within the aromatic systems.

Investigation of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, which is a precursor for phthalocyanine (B1677752) synthesis, computational studies can elucidate the mechanism of its formation or its subsequent reactions, such as cyclotetramerization. scispace.comresearchgate.net

This involves identifying all reactants, intermediates, transition states, and products along a proposed reaction coordinate. A transition state is the highest energy point on the reaction pathway and represents the energy barrier that must be overcome for the reaction to proceed. DFT calculations are used to locate the geometry of these transition states and calculate their energies. nih.gov The activation energy (the energy difference between the reactants and the transition state) can then be determined, providing a quantitative measure of the reaction kinetics. researchgate.net For example, a computational study of the formation of a related diaminophthalonitrile involved locating two key transition states and calculating the activation energies for each step. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species. The MEP map is color-coded to show different regions of electrostatic potential. researchgate.net

Red regions (negative potential) are electron-rich and are susceptible to electrophilic attack.

Blue regions (positive potential) are electron-poor and are susceptible to nucleophilic attack.

Green regions are neutral.

For this compound, an MEP map would visually complement the FMO analysis. It would likely show negative potential (red) around the two nitrogen atoms of the nitrile groups and the oxygen atom of the ether linkage, indicating these are sites for electrophilic interaction. researchgate.netchemrxiv.org Positive potential (blue) might be expected around the hydrogen atoms. Such maps are crucial for understanding non-covalent interactions and predicting sites of reactivity. researchgate.net

Gas-Phase Electron Diffraction (GED) and Mass Spectrometry (MS) Combined Studies

While primarily a computational article, it is important to note how these theoretical investigations are validated and complemented by gas-phase experimental techniques. A combined Gas-Phase Electron Diffraction (GED) and Mass Spectrometry (MS) experiment, supported by high-level quantum chemical calculations, provides a definitive determination of molecular structure in the gas phase, free from intermolecular interactions present in crystals. nih.gov

Gas-Phase Electron Diffraction (GED): This technique provides information about the distances between all pairs of atoms in a molecule. By comparing the experimental diffraction data with theoretical data calculated from various DFT-optimized conformers, the equilibrium structure of the molecule in the gas phase can be determined.

Mass Spectrometry (MS): When used in conjunction with GED, MS helps to confirm the composition of the vapor being studied and can provide information about the thermal stability of the compound. nih.govnih.gov

For a molecule like 4-(4-tritylphenoxy)phthalonitrile, a combined GED/MS and DFT study allowed for the detailed characterization of its conformers in the vapor phase. nih.gov A similar investigation for this compound would provide the most accurate, experimentally-validated data on its intrinsic molecular structure and conformational preferences. nih.gov

Role of 4 4 Chloro Phenoxy Phthalonitrile As a Versatile Chemical Precursor

Precursor for Macrocyclic Chemistry: Focus on Phthalocyanine (B1677752) Synthesis

The phthalonitrile (B49051) unit in 4-(4-chloro-phenoxy)-phthalonitrile is a key building block for the synthesis of phthalocyanines, a class of large, aromatic macrocyclic compounds with a wide array of applications.

Cyclotetramerization Reactions and Reaction Kinetics

The fundamental process for synthesizing phthalocyanines from this compound is cyclotetramerization. This reaction involves the joining of four phthalonitrile molecules to form the characteristic 18-π electron phthalocyanine macrocycle. The reaction is typically carried out in high-boiling solvents at elevated temperatures. nih.gov

The kinetics of these cyclotetramerization reactions are influenced by several factors, including the solvent, temperature, and the presence of a metal salt which can act as a template. The reaction proceeds through the formation of intermediate species, and understanding the kinetics is crucial for controlling the yield and purity of the final phthalocyanine product. The rate-determining step in the curing of phthalonitrile resins, a related process, has been identified as the initial nucleophilic addition of amines to the nitrile groups to form an amidine intermediate. ecust.edu.cnrsc.org This insight into the initial steps of the reaction provides a basis for understanding the more complex cyclotetramerization process.

Metalation Strategies for Metallo-phthalocyanine Complex Formation

A significant aspect of phthalocyanine chemistry is the ability to incorporate a metal ion into the central cavity of the macrocycle, forming a metallo-phthalocyanine. This is often achieved through a template synthesis, where a metal salt is added to the reaction mixture. The metal ion coordinates with the nitrogen atoms of the reacting phthalonitrile units, guiding the cyclotetramerization process to yield the metallo-phthalocyanine complex.

A variety of metals have been successfully incorporated into phthalocyanine structures derived from substituted phthalonitriles, including:

Zinc (Zn) researchgate.net

Copper (Cu) worldscientific.com

Cobalt (Co) researchgate.networldscientific.com

Nickel (Ni) researchgate.net

Gallium (Ga) ambeed.com

Indium (In) ambeed.com

The choice of metal significantly influences the electronic, optical, and catalytic properties of the resulting metallo-phthalocyanine. For instance, zinc phthalocyanines are known for their fluorescence properties, making them suitable for applications in photodynamic therapy. nih.gov

Synthesis of Symmetrical and Unsymmetrical Phthalocyanine Architectures

Utilizing this compound as the sole precursor in a cyclotetramerization reaction leads to the formation of a symmetrically substituted phthalocyanine. In this case, all four of the peripheral phenoxy-chloro-phenyl groups are identical.

However, the versatility of this precursor extends to the synthesis of unsymmetrically substituted phthalocyanines. This is achieved through a mixed cyclotetramerization reaction, where this compound is reacted with one or more different substituted phthalonitriles. researchgate.netnih.govrsc.org This statistical approach results in a mixture of phthalocyanine products with varying substitution patterns, including the desired unsymmetrical A3B type, where three of the peripheral groups are the same and one is different. The separation of these different phthalocyanine products can often be accomplished using chromatographic techniques. rsc.org

The ability to create unsymmetrical phthalocyanines is of great interest as it allows for the fine-tuning of the molecule's properties by introducing different functional groups, which can impact solubility, aggregation behavior, and electronic characteristics. nih.gov

Monomer in Polymer and Resin Chemistry

Beyond macrocycle synthesis, this compound serves as a valuable monomer in the development of high-performance polymers and thermosetting resins known for their exceptional thermal stability.

Design and Synthesis of Phthalonitrile-Based Polymerizable Systems

Phthalonitrile-based monomers, including those derived from or analogous to this compound, are designed to undergo polymerization through the reactive nitrile groups. google.com The synthesis of these monomers often involves the nucleophilic displacement of a nitro group from a precursor like 4-nitrophthalonitrile (B195368) with a di- or poly-functional nucleophile. researchgate.netrsc.org This approach allows for the creation of a wide range of phthalonitrile-terminated oligomers and monomers with varying backbone structures, such as those containing ether and imide linkages. google.com

For example, novel bisphthalonitrile-terminated monomers have been synthesized from 4-aminophenoxy phthalonitrile. researchgate.net Similarly, branched phthalonitrile monomers have been developed to increase the crosslinking density and further enhance the thermal stability of the resulting polymers. mdpi.com

Polymerization and Curing Mechanisms in Thermosetting Resins

The polymerization of phthalonitrile monomers leads to the formation of a highly cross-linked, void-free network structure, which is responsible for the excellent thermal and oxidative stability of these materials. ecust.edu.cnnih.gov The curing process is typically initiated by heat and can be accelerated by the addition of a curing agent, such as an aromatic diamine. ecust.edu.cnrsc.org

The curing mechanism of phthalonitrile resins is complex and can lead to the formation of various structures, including triazine rings, polyisoindolines, and phthalocyanine macrocycles within the polymer network. ecust.edu.cnrsc.orgnih.gov The process is generally understood to begin with a nucleophilic attack on the nitrile groups. ecust.edu.cnrsc.org In the presence of an amine curing agent, the reaction is thought to proceed through the formation of an amidine intermediate. ecust.edu.cnrsc.org This is followed by a series of addition and cyclization reactions that build up the cross-linked network. The final properties of the thermoset, such as its glass transition temperature and char yield, are highly dependent on the curing conditions and the specific monomer structure. nih.gov

| Property | Description |

| Monomer Type | Phthalonitrile-terminated |

| Polymerization | Addition reaction of nitrile groups |

| Curing | Thermally induced, often with a curing agent (e.g., aromatic diamine) |

| Resulting Structure | Highly cross-linked network |

| Key Network Moieties | Triazine, Polyisoindoline, Phthalocyanine |

| Polymer Properties | High thermal stability, High oxidative stability, Void-free |

Advanced Research on Phthalocyanine Materials Derived from 4 4 Chloro Phenoxy Phthalonitrile

Comprehensive Photophysical Properties of Derived Phthalocyanines

The introduction of 4-(4-chloro-phenoxy) groups onto the phthalocyanine (B1677752) periphery significantly influences the photophysical behavior of the resulting molecules. These properties are crucial for applications in fields such as photodynamic therapy (PDT), optical limiting, and fluorescence imaging.

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (ΦF) and lifetime (τF) are fundamental parameters that quantify the efficiency and dynamics of the fluorescence process. For phthalocyanines derived from 4-(4-chloro-phenoxy)-phthalonitrile, these properties are sensitive to the central metal ion and the surrounding solvent environment.

Generally, metal-free and zinc(II) phthalocyanines exhibit notable fluorescence. For instance, zinc(II) phthalocyanines (ZnPcs) are known for their relatively high fluorescence quantum yields. A reported value for a standard ZnPc in a toluene/pyridine mixture is 0.30. nih.gov In contrast, phthalocyanines containing paramagnetic metal ions like copper(II) or iron(II) typically show very low or no fluorescence due to efficient non-radiative decay pathways.

The lifetimes of the excited singlet state are also a key characteristic. For example, a fluorescence lifetime of 2.07 ns has been reported for a metal-free phthalocyanine derivative. itu.edu.tr The presence of different substituents and central metals can modulate these lifetimes, which in turn affects their suitability for various applications.

Table 1: Illustrative Fluorescence Quantum Yields of Selected Phthalocyanines

| Compound | Solvent | Excitation Wavelength (nm) | Fluorescence Quantum Yield (ΦF) | Reference |

| ZnPc | Toluene/Pyridine (99:1) | 606 | 0.30 | nih.gov |

| H₂Pc derivative | DMF | - | - | itu.edu.tr |

Note: This table provides illustrative data for related phthalocyanine systems to give context, as specific data for the exact 4-(4-chloro-phenoxy) derivative can be limited in publicly available literature.

Singlet Oxygen Generation Efficiencies

Singlet oxygen (¹O₂), a highly reactive oxygen species, is the primary cytotoxic agent in type II photodynamic therapy. The efficiency of its generation is quantified by the singlet oxygen quantum yield (ΦΔ). Phthalocyanines are renowned for being excellent photosensitizers for ¹O₂ production.

The introduction of heavy atoms, such as zinc or aluminum, into the phthalocyanine core generally enhances the rate of intersystem crossing from the excited singlet state to the triplet state, which is a prerequisite for energy transfer to molecular oxygen to produce ¹O₂. The ΦΔ values for phthalocyanines can be quite high, with some derivatives reaching values up to 0.94. nih.gov For instance, the ΦΔ for a standard ZnPc in a toluene/pyridine mixture is reported to be 0.61. nih.gov The sulfonated zinc derivatives of phthalocyanines are particularly noted for their high singlet oxygen quantum yields and long triplet lifetimes, which can be up to 190 µs in water. researchgate.net

The efficiency of singlet oxygen generation is a critical parameter for the development of effective photosensitizers for medical applications. While specific ΦΔ values for phthalocyanines derived from this compound are not always readily available, the general principles of phthalocyanine photochemistry suggest they would be effective singlet oxygen generators, particularly when complexed with diamagnetic metals like zinc or aluminum.

Table 2: Singlet Oxygen Quantum Yields for Various Phthalocyanines

| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Si1a | 0.43 | nih.gov |

| Q-Si1a | 0.94 | nih.gov |

| S-Si1a | 0.58 | nih.gov |

| B-Si1a | 0.49 | nih.gov |

| ZnPc | 0.61 | nih.gov |

Photoinduced Electron Transfer and Energy Transfer Processes

Phthalocyanines derived from this compound can participate in photoinduced electron transfer (PET) and energy transfer processes, which are fundamental to their function in various applications like solar cells and molecular electronics. nih.gov

Upon photoexcitation, the phthalocyanine can act as either an electron donor or an electron acceptor, depending on the nature of the interacting molecule. The efficiency of these processes is governed by the redox potentials of the phthalocyanine and the interacting species, as well as the distance and orientation between them. The introduction of electron-withdrawing or electron-donating substituents on the periphery can modulate these properties. acs.org For example, replacing benzene (B151609) rings with pyrazine (B50134) units in the phthalocyanine macrocycle can increase its electron-accepting ability. nih.govacs.org

Energy transfer, particularly Förster Resonance Energy Transfer (FRET), can occur if the emission spectrum of a donor molecule overlaps with the absorption spectrum of the phthalocyanine acceptor. This non-radiative process is highly dependent on the distance between the donor and acceptor and is crucial for the design of light-harvesting systems and fluorescent probes.

Aggregation Phenomena and Solvent Effects on Electronic Spectra

Phthalocyanines have a strong tendency to aggregate in solution, which significantly alters their electronic absorption spectra and photophysical properties. This aggregation is primarily driven by π-π stacking interactions between the large, planar macrocycles. The formation of aggregates typically leads to a blue-shift (H-aggregates) or a red-shift (J-aggregates) of the main absorption band (Q-band) and often results in the quenching of fluorescence.

The choice of solvent plays a critical role in the aggregation behavior. nih.gov In coordinating solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), aggregation is generally suppressed due to the axial coordination of solvent molecules to the central metal ion, which hinders face-to-face stacking. nih.gov In non-coordinating or poor solvents, aggregation is more pronounced. The aggregation of a copper phthalocyanine derivative was studied in various solvents, including acetone, DMF, and dichloromethane (B109758), highlighting the influence of the solvent nature on these phenomena. itu.edu.tr

The concentration of the phthalocyanine solution is another key factor; as the concentration increases, the likelihood of aggregation also increases. This behavior was observed for a CuPc derivative in tetrahydrofuran (B95107) (THF) and dichloromethane at concentrations ranging from 4x10⁻⁶ to 14x10⁻⁶ M. itu.edu.tr Understanding and controlling aggregation is essential for many applications, as the monomeric form is often the most photoactive.

Electrochemical Behavior and Redox Properties of Derived Phthalocyanines

The electrochemical properties of phthalocyanines are central to their use in applications such as electrocatalysis, chemical sensors, and energy storage. escholarship.org Phthalocyanines can undergo multiple reversible one-electron redox processes, which are associated with both the central metal ion and the phthalocyanine macrocycle.

Cyclic voltammetry is a common technique used to study these redox properties. The resulting voltammograms reveal the potentials at which oxidation and reduction events occur. For phthalocyanines, these typically include ligand-based reductions and oxidations, as well as metal-centered redox processes, depending on the identity of the central metal.

The peripheral substituents, such as the 4-(4-chloro-phenoxy) groups, can influence the redox potentials by altering the electron density of the macrocycle. Electron-withdrawing groups make the phthalocyanine easier to reduce and harder to oxidize, while electron-donating groups have the opposite effect. For instance, a study on low-symmetry zinc(II) phthalocyanines showed that the first reduction potential is directly proportional to the number of electron-withdrawing pyrazine units in the macrocycle. acs.org

The nature of the central metal also has a profound impact on the electrochemical behavior. The identity of the metal can determine the potential and reversibility of the redox processes. escholarship.org For example, axial ligation in early transition metal phthalocyanines (e.g., V, Cr, Mn, Fe) can increase the reversibility of their electrochemical reactions. escholarship.org

Exploration of Optical Sensing and Chemsensing Applications

The distinct optical and electrochemical properties of phthalocyanines derived from this compound make them promising candidates for the development of optical sensors and chemosensors. These sensors rely on a measurable change in an optical property, such as absorption or fluorescence, upon interaction with a specific analyte.

For example, the fluorescence of a phthalocyanine can be quenched upon binding to a metal ion or another molecule. This "turn-off" sensing mechanism has been demonstrated for a phthalonitrile (B49051) derivative that showed selective fluorescence quenching in the presence of Fe³⁺ ions. nih.gov The binding of the analyte can also induce changes in the absorption spectrum, such as a shift in the Q-band wavelength or a change in its intensity, providing a colorimetric sensing mechanism.

Furthermore, the aggregation/disaggregation behavior of phthalocyanines can be exploited for sensing. An analyte might induce either the formation or the disruption of aggregates, leading to a distinct spectral response. The versatility of phthalocyanine chemistry allows for the design of sensors tailored for a wide range of analytes, from metal ions and small molecules to larger biomolecules.

Catalytic Applications of Phthalocyanine Complexes

Phthalocyanine (Pc) complexes are well-regarded for their catalytic prowess, which is largely attributable to the central metal ion and the robust, redox-active macrocycle. researchgate.net The introduction of substituents like 4-(4-chloro-phenoxy) can further modulate this activity. The rich redox characteristics of these molecules, including reversible one-electron reduction and oxidation processes, indicate a strong potential for electrocatalytic applications, such as oxygen reduction. researchgate.net

Cobalt phthalocyanine (CoPc) derivatives, in particular, have been highlighted as potent catalysts for a variety of organic reactions due to their high activity and selectivity in oxidation processes. researchgate.net For instance, certain substituted CoPc complexes have demonstrated catalytic activity in the oxidation of environmental pollutants like 2-amino-4-chlorophenol. researchgate.net In these reactions, the CoPc catalyst facilitates the oxidation of the phenolic compound by dissolved oxygen. researchgate.net The catalytic efficiency of phthalocyanines is influenced by various factors, including the solvent, reactant concentration, temperature, and pH. researchgate.net

Beyond oxidation reactions, metallophthalocyanines are being explored for the electrochemical reduction of carbon dioxide (CO₂). Specifically, cobalt phthalocyanine complexes have been shown to be highly active and selective catalysts for the conversion of CO₂ to carbon monoxide (CO), a valuable chemical feedstock. nih.gov When immobilized in a flow cell, a specialized cobalt phthalocyanine catalyst can achieve this reduction in water with excellent selectivity (around 95%) and stability, reaching a maximum partial current density of 165 mA cm⁻² at -0.92 V vs. RHE. nih.gov This level of performance is comparable to that of the most active nanocatalysts based on noble metals. nih.gov The catalytic process involves the Co(II)/Co(I) redox couple of the phthalocyanine complex. nih.gov

Table 1: Examples of Catalytic Applications of Substituted Phthalocyanine Complexes

| Catalyst Type | Reaction | Application | Key Findings |

| Cobalt Phthalocyanine (CoPc) | Oxidation of 2-amino-4-chlorophenol | Environmental Remediation | Catalytically active for oxidizing phenolic pollutants. researchgate.net |

| Cobalt Phthalocyanine (CoPc) | Electrochemical Reduction of CO₂ to CO | Sustainable Chemistry | High selectivity (~95%) and current density (up to 165 mA cm⁻²), matching noble metal catalysts. nih.gov |

| Metallo-Phthalocyanines (MPc) | Oxygen Reduction Reaction (ORR) | Energy Conversion | Rich redox features suggest high electrocatalytic activity. researchgate.net |

Development of Phthalocyanine-Based Optoelectronic Materials

The unique photophysical and semiconducting properties of phthalocyanines make them highly suitable for a range of optoelectronic applications. researchgate.netscienceweb.uz These include roles as photoconductive materials, in optical data storage, and as charge generation materials in electrophotography for devices like laser printers. nih.govworldscientific.com The electronic properties can be fine-tuned by altering the peripheral substituents and the central metal atom.

A key area of development is in photoconductive devices. For example, a copper(II) phthalocyanine featuring peripheral 4-(4-(trifluoromethoxy)phenoxy) substituents has been used to fabricate a diode that exhibits photoconductive behavior. rsc.org The electronic characteristics of this diode were tested under dark conditions, ambient light, and under illumination of 100 mW cm⁻², confirming its response to light. rsc.org The optical and optoelectronic parameters of such materials, including band gap and refractive indices, are crucial for their performance and can be investigated for films of the material. rsc.orgrsc.org

Another significant application is in solar energy conversion. Zinc(II) phthalocyanines, in particular, are explored as organic semiconducting dyes in Dye-Sensitized Solar Cells (DSSCs) and Luminescent Solar Concentrators (LSCs). aijr.org Their suitability stems from their strong absorption in both the Soret band (around 300-450 nm) and the Q-band (around 550-690 nm) of the solar spectrum. aijr.org The performance of phthalocyanine-based solar cells is critically dependent on factors like charge transfer dynamics and the prevention of undesirable aggregation-caused quenching (ACQ), where the aggregation of dye molecules reduces the generation of a useful photo-active current. aijr.org The introduction of bulky substituents, such as the 4-(4-chloro-phenoxy) group, can help mitigate this aggregation, thereby enhancing device efficiency. aijr.org

Table 2: Optoelectronic Properties and Applications of Phthalocyanines

| Compound/Device | Application | Key Optoelectronic Parameters/Findings |

| Copper(II) Phthalocyanine Diode | Photoconductive Device | Exhibits photoconductive properties under illumination. rsc.org |

| Zinc(II) Phthalocyanine | Dye-Sensitized Solar Cells (DSSCs) | Strong absorbance in Soret and Q bands; performance affected by aggregation. scienceweb.uzaijr.org |

| General Phthalocyanines | Charge Generation Material | Used in electrophotography (e.g., laser printers). worldscientific.com |

| Copper(II) Phthalocyanine Film | Optical Material | Optical properties like band gap and refractive index can be characterized. rsc.org |

Supramolecular Assembly and Nanostructure Formation of Derived Phthalocyanines

The planar, aromatic structure of phthalocyanine molecules predisposes them to self-assemble into ordered arrangements, primarily through π-π stacking interactions. ru.nl This assembly process leads to the formation of various nanostructures, such as columnar aggregates, which are fundamental to the material's function in many applications. ru.nl The nature and extent of this aggregation are highly dependent on the molecular structure, including the peripheral substituents, as well as external conditions like the solvent. ru.nliaea.org

The self-assembly of phthalocyanines can be observed through changes in their UV-Vis absorption spectra. Typically, the formation of co-facial aggregates results in a blue shift of the characteristic Q-band, providing a convenient method for studying this behavior. ru.nl In some cases, this aggregation can have beneficial effects on the material's photophysical properties. A phenomenon known as Aggregation-Induced Emission Enhancement (AIEE) has been observed in certain phthalonitrile derivatives, where the aggregation of molecules in a mixed solvent system leads to a significant increase in fluorescence intensity. nih.gov

However, aggregation can also be detrimental. In the context of optoelectronic devices like solar cells, uncontrolled aggregation can lead to Aggregation-Caused Quenching (ACQ), which diminishes the device's efficiency by providing non-radiative decay pathways for excited states. aijr.org Therefore, controlling the supramolecular assembly is crucial. The introduction of bulky peripheral groups, like the 4-(4-chloro-phenoxy) moiety, is a key strategy to sterically hinder excessive π-π stacking. This allows for the retention of the beneficial electronic properties of the individual molecules while preventing the quenching effects of uncontrolled aggregation. aijr.org The resulting solubility and controlled assembly allow for the deposition of uniform films, which is essential for fabricating sensors and other solid-state devices. nih.gov The study of these supramolecular structures is vital for designing next-generation materials for one-dimensional transport of energy and charge. ru.nl

Table 3: Supramolecular Behavior of Phthalocyanine Derivatives

| Phenomenon | Description | Driving Force | Consequence |

| Columnar Aggregation | Self-assembly of Pc molecules into stacked, column-like structures. ru.nl | π-π stacking interactions | Enables one-dimensional charge/energy transport. ru.nl |

| Aggregation-Induced Emission Enhancement (AIEE) | Increased fluorescence intensity upon molecular aggregation. nih.gov | Restriction of intramolecular motion in the aggregated state | Enhanced light emission for sensing or display applications. nih.gov |

| Aggregation-Caused Quenching (ACQ) | Reduction of fluorescence or excited-state lifetime due to aggregation. aijr.org | Formation of non-radiative decay channels in aggregates | Decreased efficiency in devices like solar cells. aijr.org |

Advanced Research on Polymeric and Composite Materials from 4 4 Chloro Phenoxy Phthalonitrile

Curing Kinetics and Rheological Behavior of Phthalonitrile (B49051) Resins

The processability of a thermosetting resin is largely dictated by its curing kinetics and rheological behavior. For phthalonitrile resins derived from monomers like 4-(4-Chloro-phenoxy)-phthalonitrile, these characteristics are critical for manufacturing high-quality, void-free composite components. faa.gov The curing process is typically initiated by heat and can be accelerated by the addition of a curing agent, such as an aromatic amine. researchgate.netfaa.gov

Curing Kinetics: The cure kinetics of phthalonitrile systems are often studied using Differential Scanning Calorimetry (DSC) under non-isothermal conditions. researchgate.netrsc.org These studies help determine key parameters like the activation energy of the curing reaction. The reaction is often autocatalytic, meaning a product of the reaction accelerates the process. researchgate.netrsc.org The introduction of flexible segments or specific functional groups into the monomer structure can lower the curing temperature and broaden the processing window. mdpi.comrsc.org For instance, studies on various branched phthalonitrile resins show that the curing reaction is controlled by both chemical kinetics and diffusion processes. researchgate.net

Rheological Behavior: Rheology, the study of the flow of matter, is crucial for processes like Resin Transfer Molding (RTM) and infusion. naval-technology.comresearchgate.net The viscosity of the phthalonitrile resin as a function of temperature and time is a key parameter. Ideally, the resin should exhibit a low-melt viscosity over a wide temperature range (a broad processing window) to ensure complete impregnation of the reinforcing fibers before the viscosity increases sharply due to polymerization (gelation). naval-technology.comresearchgate.netdntb.gov.ua Dynamic rheological analysis shows that many phthalonitrile-based matrices melt at temperatures around 70-100°C and maintain low viscosity until the curing process begins at temperatures exceeding 200°C. mdpi.comresearchgate.net

Table 1: Representative Processing Characteristics of Phthalonitrile Resin Systems This table presents typical data for phthalonitrile resins to illustrate general properties, as specific values for this compound are not detailed in the provided sources.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Melt Viscosity | <1 Pa·s | Low viscosity allows for easy processing and fiber impregnation. researchgate.net |

| Processing Window | >100 °C | A wide window provides ample time for manufacturing before gelation. rsc.orgrsc.org |

| Curing Temperature | 200-300 °C | The temperature range required to initiate and complete the cross-linking reaction. scribd.com |

| Post-Cure Temperature | 300-400 °C | Higher temperatures are often needed to maximize cross-link density and thermal stability. google.comepo.org |

Thermomechanical Properties of Cured Phthalonitrile Polymers

Once cured, phthalonitrile polymers exhibit exceptional thermomechanical properties, retaining their structural integrity at elevated temperatures where many other polymers would degrade. researchgate.netfaa.gov

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers, providing insights into their stiffness (storage modulus), energy dissipation (loss modulus), and damping behavior (tan δ) as a function of temperature. anton-paar.commdpi.comcapes.gov.br For cured phthalonitrile polymers, DMA tests consistently show a very high storage modulus at room temperature, which is maintained up to very high temperatures with only a gradual decrease. rsc.orgnih.gov The storage modulus of some phthalonitrile polymers can be over 3 GPa and remain high even at 400°C. researchgate.netepa.gov The peak of the tan δ curve is often used to identify the glass transition temperature; for many phthalonitrile systems, this peak is either very broad or not observed within the typical testing range up to 450°C, again highlighting their exceptional thermal stability. faa.govresearchgate.net

Table 2: Typical Thermomechanical Properties of Cured Phthalonitrile Polymers This table presents representative data for cured phthalonitrile polymers. Specific values are dependent on the exact monomer and curing conditions.

| Property | Typical Value | Analysis Method |

|---|---|---|

| Glass Transition Temperature (Tg) | >400 °C (often undetected) | DMA, DSC researchgate.netcambium-usa.com |

| Storage Modulus (at Room Temp) | >3 GPa | DMA researchgate.netepa.gov |

| 5% Weight Loss Temperature (in N₂) | >450 °C | TGA mdpi.comnih.gov |

| Char Yield (at 800 °C in N₂) | >70% | TGA mdpi.comresearchgate.net |

High-Performance Composite Material Development

The primary application for high-performance resins like those made from this compound is in the development of advanced composite materials. google.com By combining the phthalonitrile matrix with reinforcing fibers such as carbon, glass, or quartz, a material with an exceptional strength-to-weight ratio and outstanding environmental resistance is created. faa.govepo.org These composites are fabricated using techniques like RTM, prepreg consolidation, and filament winding. naval-technology.comgoogle.com Phthalonitrile composites exhibit mechanical properties that are often superior to other high-temperature systems, such as PMR-15 polyimides, particularly in terms of flexural strength. faa.govepo.org A key advantage is the absence of volatile byproducts during the cure, which allows for the fabrication of thick, void-free composite parts. specificpolymers.comscribd.com

Applications in Advanced Engineering Sectors (e.g., Aerospace, Marine, Microelectronics)

The unique combination of properties offered by phthalonitrile polymers and their composites makes them enabling materials for some of the most demanding engineering applications. researchgate.netresearchgate.net

Aerospace: In the aerospace sector, the high thermal stability, high-temperature mechanical property retention, and low density of phthalonitrile composites make them ideal for applications such as engine components, missile bodies, and leading edges on hypersonic vehicles. researchgate.netdntb.gov.uacambium-usa.com They offer a lightweight alternative to traditional materials like titanium, potentially leading to significant fuel savings and increased payload capacity. specificpolymers.com

Marine: For marine applications, particularly on submarines and surface ships, fire resistance is a paramount concern. Phthalonitrile composites exhibit exceptional fire tolerance, low smoke generation, and retain their structural integrity in a flame environment, exceeding the stringent requirements set by the U.S. Navy. faa.govscribd.com Their very low water absorption is another critical advantage in a marine environment. researchgate.netspecificpolymers.com

Microelectronics: In the microelectronics industry, there is a constant need for materials with low dielectric constants and high thermal stability for use in packaging and as insulating layers. mdpi.comrsc.orgmanipal.edu The aromatic nature of the phthalonitrile network provides low dielectric loss, while its thermal robustness ensures reliability in demanding electronic devices. rsc.orgmanipal.edu

Emerging Research Trajectories and Future Perspectives for 4 4 Chloro Phenoxy Phthalonitrile Research

Integration with Nanomaterials for Hybrid Systems

The convergence of molecular chemistry and nanoscience is paving the way for the development of advanced hybrid materials with synergistic properties. A significant future direction for 4-(4-chloro-phenoxy)-phthalonitrile research lies in its integration, primarily through its phthalocyanine (B1677752) derivatives, with various nanomaterials. Phthalocyanines, readily synthesized from phthalonitrile (B49051) precursors, possess exceptional electronic and photophysical properties that can be amplified when combined with the unique characteristics of nanoparticles.

Researchers have demonstrated that functionalizing nanoparticles is a key strategy to tailor their properties for specific, advanced applications. researchgate.net This can involve modifying surface energetics and employing coordination chemistry to create materials with enhanced bioavailability, catalytic performance, or sensor capabilities. researchgate.net For instance, gold nanoparticles functionalized with mesogenic ligands have been successfully incorporated into blue phase liquid crystals (BPLCs), where they self-assemble into giant cubic lattices within the crystal's defect structures. mdpi.com This templating effect opens possibilities for creating tunable photonic crystals.

In the realm of sensing, the high sensitivity of phthalocyanines is leveraged by coating them onto nanomaterial-based platforms. A notable example is the use of phthalocyanine-coated quartz crystal microbalance (QCM) sensors for detecting nitrate (B79036) ions in water. researchgate.net The integration of the macrocycle onto the QCM device allows for the precise measurement of mass changes upon analyte adsorption, demonstrating a practical application of these hybrid systems. While much of the foundational work has been done with various substituted phthalocyanines, the principles are directly applicable to derivatives of this compound, suggesting a promising path for creating specialized sensors and electronic components. The future in this area will likely involve the synthesis of specific 4-(4-chloro-phenoxy)-phthalocyanine derivatives designed to bind selectively to gold, silica (B1680970), or other nanoparticles, creating tailored hybrid systems for targeted applications in catalysis, nanomedicine, and advanced optics.

Development of Novel Functional Derivatives for Specific Applications

The core structure of this compound serves as a versatile platform for the synthesis of a wide array of functional derivatives. By modifying its peripheral structure, scientists can fine-tune its chemical, physical, and biological properties for highly specific applications. This is a major and active area of research, as the introduction of different functional groups can transform the parent molecule into a specialized agent for materials science or medicinal chemistry.

Phthalonitriles are well-established precursors for phthalocyanines, a class of compounds with significant roles in photodynamic therapy, catalysis, and materials science. nih.gov The synthetic route often starts with a substituted phthalonitrile, such as 4-nitrophthalonitrile (B195368), which undergoes a nucleophilic aromatic substitution reaction. researchgate.net This same principle allows for the creation of diverse derivatives from a chloro-substituted precursor like this compound.

Research has shown the successful synthesis of numerous phthalonitrile derivatives bearing functional moieties, leading to compounds with targeted activities. For example, new amino-containing phthalonitrile derivatives have been developed that can be thermally polymerized without curing additives to produce high-performance, thermally stable resins for aerospace applications. researchgate.net Other work has focused on creating derivatives with biological activity. The synthesis of 4-(4-hydrazinylphenoxy)phthalonitrile, for instance, provides a key intermediate for producing novel phthalonitriles containing pyrazole (B372694) or pyrazolone (B3327878) fragments, which are known for their pharmacological properties. researchgate.net

The following table summarizes various functional derivatives synthesized from phthalonitrile precursors and their intended applications, illustrating the breadth of this research area.

| Base Phthalonitrile Type | Added Functional Group/Moiety | Resulting Derivative Class | Target Application | Reference |

| 4-Nitrophthalonitrile | Naphthol Derivatives | Naphthoxy-phthalonitriles | Antimicrobial Agents, DNA Interaction | nih.gov |

| 4-Nitrophthalonitrile | Chalcone Compounds | Chalcone-substituted Phthalocyanines | Leishmanicidal Agents | researchgate.net |

| 4-Nitrophthalonitrile | 3,5-Diaminobenzoyl-phenoxy | Self-curing Phthalonitrile Monomer | High-performance Thermoset Resins | researchgate.net |

| 4-(4-Aminophenoxy)phthalonitrile | Benzothiazole-2-carboxaldehyde | Schiff Base Phthalonitriles | Trypanocidal Agents (African Sleeping Sickness) | researchgate.net |

| 4-Nitrophthalonitrile | Hydrazine | Hydrazinylphenoxy-phthalonitrile | Precursor for Pyrazole/Pyrazolone Derivatives | researchgate.net |

| 4,5-Dichlorophthalonitrile | Various Substituents | Intermediate for Phthalocyanines | General Phthalocyanine Synthesis | nih.gov |

This strategic derivatization is a cornerstone of future research, enabling the design of molecules with precisely controlled properties, from the thermal stability of polymers to the therapeutic action of potential drug candidates. mdpi.com

Computational Design and Predictive Modeling for Structure-Function Relationships

The traditional trial-and-error approach to chemical synthesis is increasingly being supplemented and guided by powerful computational methods. For this compound and its derivatives, computational design and predictive modeling are becoming indispensable tools for understanding and forecasting structure-function relationships. nih.gov These in silico techniques accelerate the discovery process, reduce experimental costs, and provide deep insights into the molecular mechanisms that govern a compound's properties.

Density Functional Theory (DFT) has emerged as a key method for this purpose. DFT calculations allow researchers to model the geometric and electronic structure of novel phthalonitrile derivatives with high accuracy. cyberleninka.ru These studies can predict molecular properties such as orbital energies (HOMO-LUMO gaps), electronic absorption spectra, vibrational frequencies, and chemical shifts in NMR, which can then be compared with experimental results for validation. researchgate.netresearchgate.net For instance, DFT and time-dependent DFT (TD-DFT) have been effectively used to analyze substituted naphthoxy-phthalonitrile derivatives, revealing how different substituents influence the electronic structure and providing insights into their potential as antimicrobial agents. nih.gov

Another critical computational approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR provides a mathematical framework to correlate the structural or physicochemical properties of a series of compounds with their biological activity. By identifying the key molecular descriptors that influence a desired outcome (e.g., antitumor activity), researchers can design new derivatives with enhanced potency. This approach is central to modern drug discovery and is highly applicable to the design of new pharmacologically active agents based on the phthalonitrile scaffold.

The synergy between synthesis and computational modeling is a powerful paradigm. For example, in the study of new phthalonitriles bearing a triazole moiety, DFT calculations were used alongside crystallographic analysis to confirm molecular structures and analyze orbital energies and electronic transitions. researchgate.net This integrated approach provides a comprehensive understanding that is not achievable through experimentation alone. Future research will undoubtedly rely more heavily on these predictive models to design novel derivatives of this compound with optimized characteristics for applications in materials science, electronics, and medicine.

Sustainable Synthesis and Application Strategies

In response to growing environmental concerns, the principles of green chemistry are becoming integral to chemical research and manufacturing. scitechnol.com A key future trajectory for this compound involves the development of sustainable synthesis and application strategies that minimize environmental impact, reduce waste, and improve energy efficiency. This focus applies not only to the synthesis of the compound itself but also to its subsequent conversion into polymers and phthalocyanines.

Traditionally, the synthesis of phthalocyanines from phthalonitrile precursors often involves high-boiling, non-environmentally friendly organic solvents like dimethylaminoethanol (B1669961) (DMAE) and the use of strong organic bases. nih.gov Modern research aims to replace these hazardous materials with greener alternatives. Studies have systematically investigated the use of more sustainable solvents, such as anisole (B1667542) and glycerol, for the tetramerization of phthalonitriles, seeking to maintain high yields while improving the environmental profile of the process. nih.gov

A particularly innovative approach is the development of solid-state synthesis methods, which drastically reduce or eliminate the need for solvents. Researchers have demonstrated a high-yielding, solid-state synthesis of phthalocyanines via ball-milling and aging. aalto.finih.gov This mechanochemical technique can reduce the amount of solvent required by up to 100-fold compared to conventional solution-based methods, representing a significant step towards a more sustainable manufacturing process. aalto.finih.gov

Further green strategies include the use of microwave irradiation in conjunction with recyclable ionic liquids. taylorfrancis.com This combination has been shown to significantly shorten reaction times, increase yields, and enhance the purity of phthalonitrile derivatives, all while using a reusable reaction medium. taylorfrancis.com The core principles of green chemistry, such as atom economy, waste prevention, and the use of renewable feedstocks, provide a clear roadmap for future research in this area. scitechnol.com Adopting these strategies will be crucial for the commercially and environmentally viable application of this compound and its derivatives.

常见问题

Basic: What are the standard synthetic routes for 4-(4-chloro-phenoxy)-phthalonitrile, and how can purity be validated?

Answer:

The synthesis typically involves nucleophilic aromatic substitution between 4-nitrophthalonitrile and 4-chlorophenol derivatives in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF). Critical steps include:

- Reaction conditions : Stirring at 80–100°C under nitrogen for 24–48 hours .

- Purification : Column chromatography on silica gel with chloroform/hexane eluents to remove unreacted precursors .

- Validation :

Basic: How does the 4-chloro-phenoxy substituent influence the compound’s stability during storage or reactions?

Answer:

The electron-withdrawing chloro group enhances oxidative stability but may promote hydrolysis under acidic/alkaline conditions. Key considerations:

- Air sensitivity : Store under inert gas to prevent unintended oxidation of reactive intermediates (e.g., aldehyde to carboxyl groups) .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 250°C, making it suitable for high-temperature applications like phthalocyanine synthesis .

- Hydrolytic resistance : Avoid protic solvents (e.g., water, alcohols) to prevent cleavage of the ether linkage .

Advanced: How can DFT calculations resolve contradictions between experimental and theoretical spectroscopic data?

Answer:

Discrepancies in FT-IR or NMR often arise from solvent effects, intermolecular interactions, or basis set limitations. Methodological solutions include:

- Frequency scaling : Apply a scaling factor (e.g., 0.9608 for B3LYP/6-311++G(d,p)) to match experimental vibrational modes .

- Solvent modeling : Use implicit solvent models (e.g., PCM) to account for polarity effects on NMR chemical shifts .

- Conformational averaging : Compare Boltzmann-weighted spectra of multiple conformers with experimental data .

Example: In 4-(4-formylphenoxy)phthalonitrile, scaled DFT frequencies aligned with FT-IR after correcting for anharmonicity .

Advanced: What experimental design mitigates unintended oxidation of aldehyde-substituted derivatives during synthesis?

Answer:

Aldehyde groups in intermediates like 4-(4-formylphenoxy)phthalonitrile readily oxidize to carboxylates. Mitigation strategies:

- Inert atmosphere : Conduct reactions and crystallization under nitrogen/argon to exclude O₂ .

- Low-temperature storage : Keep intermediates at –20°C to slow autoxidation .

- Additives : Use radical scavengers (e.g., BHT) during purification .

If oxidation occurs, validate via: - ¹H NMR : Loss of aldehyde proton signal (~10.03 ppm) and carboxyl O-H broadening (~3400–2500 cm⁻¹) .

Advanced: How do conformational variations in this compound affect phthalocyanine macrocycle assembly?

Answer:

The substituent’s orientation (cis/trans) dictates steric and electronic interactions during cyclotetramerization:

- DFT-guided design : Optimize conformers to predict dominant pathways (e.g., cis-substituents favoring planar phthalocyanines) .

- Crystallography : Use single-crystal XRD to correlate substituent dihedral angles with macrocycle symmetry .

- Spectroscopic tracking : Monitor UV-Vis Q-band shifts (600–700 nm) to assess aggregation behavior .

Advanced: What methodologies quantify hydrogen bonding and π-π interactions in crystalline derivatives?

Answer:

For structural analysis:

- XRD : Measure intermolecular distances (e.g., O–H∙∙∙O: ~2.62–2.65 Å; π-π stacking: 3.4–3.8 Å) .

- Hirshfeld surfaces : Calculate contact percentages (e.g., H∙∙∙N: 12–15%; C∙∙∙C: 8–10%) to map non-covalent interactions .

- DFT-based energy decomposition : Partition interaction energies (electrostatic vs. dispersion) using SAPT or NBO analysis .

Advanced: How can thermal polymerization of amino-substituted derivatives be optimized for high-performance materials?

Answer:

For self-curing phthalonitriles (e.g., 4-(4-diaminobenzoyl-phenoxy) derivatives):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。